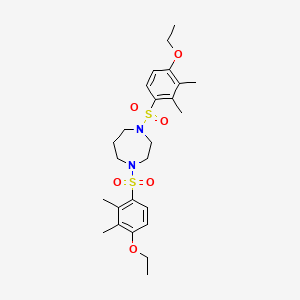

4-(4-クロロフェニル)-1-(4-ピリジルカルボニル)チオセミカルバジド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiosemicarbazide derivative of isoniazid (TSC-INH) is a novel compound known for its potent anti-candidal properties. It is derived from isoniazid, a well-known anti-tuberculosis drug, and thiosemicarbazide, a compound with various biological activities. TSC-INH has shown significant promise in preclinical studies, particularly in its ability to combat fungal infections such as candidiasis .

科学的研究の応用

TSC-INH has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

Biology: TSC-INH is studied for its antifungal and antibacterial properties.

Medicine: The compound shows potential as an anti-candidal agent, particularly in treating infections caused by Candida species.

Industry: TSC-INH is explored for its use in developing new pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of TSC-INH involves the condensation reaction between isoniazid and thiosemicarbazide. This reaction typically occurs under mild conditions, often in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{Isoniazid} + \text{Thiosemicarbazide} \rightarrow \text{TSC-INH} ]

Industrial Production Methods: Industrial production of TSC-INH follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

反応の種類: TSC-INH は、次のようなさまざまな化学反応を受けます。

酸化: TSC-INH は酸化されて、対応するスルホキシドとスルホンを形成できます。

還元: この化合物は、対応するヒドラジン誘導体に還元できます。

置換: TSC-INH は、特にチオセミカルバジド部分で、求核置換反応に関与できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: アミンやアルコールなどの求核剤は、塩基性条件下で TSC-INH と反応できます。

主要な生成物: これらの反応から生成される主要な生成物には、スルホキシド、スルホン、ヒドラジン誘導体、および置換チオセミカルバジドが含まれます .

4. 科学研究への応用

TSC-INH は、幅広い科学研究への応用を持っています。

化学: これは、さまざまな複素環式化合物の合成における前駆体として使用されます。

生物学: TSC-INH は、その抗真菌性と抗菌性が研究されています。

医学: この化合物は、特にカンジダ種が原因の感染症の治療において、抗カンジダ剤としての可能性を示しています。

作用機序

TSC-INH の作用機序には、真菌細胞成分との相互作用が含まれます。これは、カンジダ種における必須タンパク質や酵素の合成を阻害すると考えられており、細胞死につながります。 この化合物は、真菌代謝に関与する特定の経路を標的にするため、効果的な抗真菌剤となります .

類似の化合物:

イソニアジド: 抗菌性を持つ、よく知られた抗結核薬。

チオセミカルバジド: 抗真菌性と抗菌性を含む、幅広い生物活性で知られています。

比較: TSC-INH は、イソニアジドとチオセミカルバジドの両方の特性を組み合わせており、細菌感染症と真菌感染症に対する二重の作用においてユニークです。イソニアジドは主に結核菌を標的にしますが、TSC-INH はカンジダ種に対して著しい活性を示します。 チオセミカルバジドと比較して、TSC-INH は安定性とバイオアベイラビリティが向上しています .

類似化合物との比較

Isoniazid: A well-known anti-tuberculosis drug with antibacterial properties.

Thiosemicarbazide: Known for its broad-spectrum biological activities, including antifungal and antibacterial properties.

Comparison: TSC-INH combines the properties of both isoniazid and thiosemicarbazide, making it unique in its dual action against bacterial and fungal infections. Unlike isoniazid, which primarily targets Mycobacterium tuberculosis, TSC-INH shows significant activity against Candida species. Compared to thiosemicarbazide, TSC-INH has enhanced stability and bioavailability .

特性

IUPAC Name |

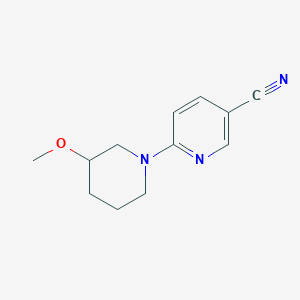

1-(4-chlorophenyl)-3-(pyridine-4-carbonylamino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4OS/c14-10-1-3-11(4-2-10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPPQDAPAFWTCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2546552.png)

![3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2546558.png)

![2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546561.png)

![N'-(2-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2546563.png)

![N-(2-ethylphenyl)-1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2546566.png)

![3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546568.png)